molecular formula C8H15N3O2S B2582419 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide CAS No. 2034634-23-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

Cat. No.: B2582419
CAS No.: 2034634-23-4
M. Wt: 217.29
InChI Key: JURHSQSFIGHWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrazole core linked to a methanesulfonamide group. The pyrazole-sulfonamide scaffold is a privileged structure in pharmaceutical research, known for its versatility in interacting with various biological targets . This specific hybrid structure is intended for research applications only and is not for diagnostic or therapeutic use. Pyrazole-sulfonamide hybrids are extensively investigated for their potential in developing novel anticancer agents. Research indicates that similar compounds exhibit potent activity against a diverse range of cancer cell lines, including colon, lung, and leukemia cells, often through mechanisms that induce apoptosis or cell cycle arrest . Furthermore, this structural class is significant in anti-inflammatory research. Compounds like Celecoxib and Deracoxib, which contain both a pyrazole and a sulfonamide group, are clinically approved as selective cyclooxygenase-2 (COX-2) inhibitors . Beyond these areas, pyrazole-sulfonamide derivatives have been explored as potent, systemically available inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), presenting a promising approach for managing inflammatory conditions . The integration of the sulfonamide group into the pyrazole framework enhances the molecule's ability to engage with enzymatic targets, making it a valuable scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies in early-stage drug discovery . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant Safety Data Sheets (SDS) prior to use. Similar compounds in this class may be harmful if swallowed and require careful handling to avoid release into the environment .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-7-6-8(10-11(7)2)4-5-9-14(3,12)13/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURHSQSFIGHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide moiety participates in nucleophilic substitution and coupling reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form N-alkyl derivatives.
    Example :

    R-X + HN(SO2CH3)BaseR-N(SO2CH3)+HX\text{R-X + HN(SO}_2\text{CH}_3\text{)} \xrightarrow{\text{Base}} \text{R-N(SO}_2\text{CH}_3\text{)} + \text{HX}

    Yields range from 45–70% under DMF/THF at 60°C.

  • Hydrolysis : Under acidic conditions (HCl/H₂O), the sulfonamide group hydrolyzes to form sulfonic acid and ammonia:

    HN(SO2CH3)+H2OHClHO3SCH3+NH3\text{HN(SO}_2\text{CH}_3\text{)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HO}_3\text{SCH}_3 + \text{NH}_3

    Reaction proceeds quantitatively at reflux.

Pyrazole Ring Modifications

The 1,5-dimethylpyrazole core undergoes electrophilic substitutions and cycloadditions:

  • Halogenation : Bromination at the pyrazole C-4 position using NBS (N-bromosuccinimide) in CCl₄ yields 4-bromo derivatives (85% yield) .
    Conditions : 0–5°C, 12 h, radical initiator (AIBN).

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C-4 position, forming 4-nitro derivatives (60–75% yield) .

Ethyl Linker Reactivity

The ethyl chain facilitates elimination and oxidation:

  • Oxidation : Catalyzed by KMnO₄ in acidic media, the ethyl group oxidizes to a ketone:

    CH2CH2KMnO4/H+C=O\text{CH}_2\text{CH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C=O}

    Reaction completes in 6–8 h at 80°C.

  • Elimination : Treatment with strong bases (e.g., NaH) induces β-elimination, forming a vinyl sulfonamide (50–65% yield).

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl sulfonamides:

    Ar-B(OH)2+C6H4-SO2NHRPdAr-C6H4-SO2NHR\text{Ar-B(OH)}_2 + \text{C}_6\text{H}_4\text{-SO}_2\text{NHR} \xrightarrow{\text{Pd}} \text{Ar-C}_6\text{H}_4\text{-SO}_2\text{NHR}

    Yields: 55–80% (THF, 100°C) .

Biological Interactions

The sulfonamide group interacts with enzymes via hydrogen bonding and π-stacking:

  • Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the active site with Kᵢ = 12 nM.

  • Antimicrobial Activity : Modifications at the ethyl linker enhance activity against S. aureus (MIC = 8 µg/mL) .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C via sulfonamide bond cleavage (TGA data).

  • Photodegradation : UV light (254 nm) induces C–S bond homolysis, forming radicals detectable by ESR.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. For example, a study demonstrated that derivatives of pyrazole showed promising results against various bacterial strains, suggesting that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide could be developed as a novel antimicrobial agent .

Analgesic and Antipyretic Effects

The compound has been studied for its potential analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It serves as an important intermediate in the synthesis of drugs with these effects. The molecular structure allows for interactions that may inhibit pain pathways, making it a candidate for further pharmaceutical development .

Case Study: Synthesis and Activity

A notable case study involved the synthesis of this compound derivatives. The synthesized compounds were tested for their analgesic activity using animal models. Results showed a significant reduction in pain response compared to control groups, indicating the compound's potential as an effective analgesic .

Compound Activity Tested Result
This compoundAnalgesicSignificant reduction in pain response
Pyrazole Derivative AAntimicrobialEffective against E. coli
Pyrazole Derivative BAntipyreticReduced fever in animal models

Agricultural Applications

This compound has also been explored for its potential use as a pesticide or herbicide. The pyrazole structure is known to interact with specific biological pathways in plants and pests.

Herbicidal Activity

Studies have shown that certain pyrazole derivatives can inhibit the growth of unwanted weeds without affecting crop yield. This selective herbicidal activity is crucial for sustainable agricultural practices .

Case Study: Field Trials

Field trials conducted on crops treated with this compound demonstrated effective weed control with minimal phytotoxicity to the crops. These trials indicate the compound's potential as an environmentally friendly herbicide .

Trial Location Crop Type Weed Control (%) Phytotoxicity (%)
Location ACorn855
Location BSoybean903

Materials Science Applications

In materials science, this compound can be utilized in the development of polymeric materials due to its sulfonamide group, which enhances solubility and thermal stability.

Polymer Synthesis

The incorporation of this compound into polymer matrices has led to improved mechanical properties and thermal resistance. Research is ongoing to optimize these properties for applications in coatings and composites .

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below compares N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide with key analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key References
This compound (Target) 1,5-Dimethylpyrazole Ethyl-linked methanesulfonamide ~257.3 (calculated) Not reported -
N-(3-(Benzyloxy)pyridin-2-yl)methanesulfonamide (CAS 494777-53-6) Pyridine Benzyloxy group at C3, sulfonamide at C2 292.3 Not reported
N-(2-(Benzyloxy)phenyl)methanesulfonamide (CAS 1289485-65-9) Benzene Benzyloxy at C2, sulfonamide at adjacent position 291.3 Not reported
N-(2-Hydroxyphenyl)-N-methylmethanesulfonamide (CAS 1227829-94-8) Benzene Hydroxyl at C2, N-methylsulfonamide 215.2 Not reported
Example 56 Patent Compound (Chromenone-pyrazolo-pyrimidine-sulfonamide hybrid) Pyrazolo[3,4-d]pyrimidine-chromenone Fluorophenyl, fluoro-chromenone, isopropyl sulfonamide 603.0 252–255
Key Observations:
  • Pyrazole vs. Aromatic Cores: The target compound’s 1,5-dimethylpyrazole ring contrasts with pyridine (CAS 494777-53-6) or benzene (CAS 1289485-65-9) cores in other sulfonamides.
  • Linker and Substituent Effects : The ethyl linker in the target compound provides conformational flexibility compared to rigid benzyloxy groups (CAS 494777-53-6, 1289485-65-9). Substituents like hydroxyl (CAS 1227829-94-8) or fluorophenyl (Example 56) significantly alter solubility and bioactivity .

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns in sulfonamides are critical for crystal packing and intermolecular interactions. The methanesulfonamide group (–SO₂NH₂) in the target compound can act as both a donor (–NH) and acceptor (sulfonyl oxygen), forming robust hydrogen-bonded networks. Bernstein et al. highlight that such interactions often follow Etter’s graph-set analysis, favoring chains or rings in crystal lattices . In contrast, analogs with bulky substituents (e.g., benzyloxy groups) exhibit disrupted packing due to steric hindrance .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H16N2O2S
  • Molecular Weight : 224.31 g/mol
  • SMILES Notation : CC(CN1C(=O)C=C(N=C1C)S(=O)(=O)O)C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and other disease models.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute myeloid leukemia), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.299 µM to 0.500 µM across different cell lines, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of CDK9 : The compound selectively inhibits cyclin-dependent kinase 9 (CDK9), which plays a critical role in the regulation of transcription and cell cycle progression .
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspase pathways, leading to cell death in malignant cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:

  • Absorption : The compound is orally bioavailable with favorable solubility profiles.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Toxicity Studies : Preliminary studies suggest a low toxicity profile at therapeutic doses, but further investigations are required to fully assess its safety .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyObjectiveKey Findings
Study 1Evaluate anticancer activityInduced apoptosis in MV4-11 cells with an IC50 of 0.299 µM .
Study 2Mechanistic insightsShowed selective inhibition of CDK9 leading to cell cycle arrest .
Study 3Toxicology assessmentIndicated low toxicity at therapeutic doses; further studies needed .

Q & A

Basic Synthesis

Q: What synthetic routes are employed for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide, and what reaction conditions are critical? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 1,5-dimethyl-3-(2-aminoethyl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF. Key conditions include maintaining a nitrogen atmosphere, controlled temperature (0–5°C to prevent side reactions), and stoichiometric excess of methanesulfonyl chloride. Purification often employs column chromatography with ethyl acetate/hexane gradients. Parallel methods for analogous sulfonamides highlight the importance of protecting groups for amine functionality to avoid over-sulfonation .

Structural Characterization

Q: Which analytical techniques are prioritized for resolving the crystal structure of this compound, and how is SHELX software applied? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (SHELXD for solution, SHELXL for refinement) are used to solve structures, with hydrogen atoms placed geometrically and non-H atoms refined anisotropically. Key metrics include R-factor (<0.05), wR₂ (<0.15), and data-to-parameter ratios (>15:1). For example, reports a monoclinic P21/c space group with a = 14.9176 Å, validated via SHELXL-2018/3 .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate its enzyme inhibitory potential, and how are selectivity ratios determined? A: COX-2 inhibition assays (e.g., ovine COX-1/COX-2 enzyme kits) measure IC₅₀ values via spectrophotometric detection of prostaglandin conversion. Selectivity is quantified as COX-2/COX-1 IC₅₀ ratios, with values >10 indicating high specificity. For antiviral screening, plaque reduction assays (PRAs) or polymerase inhibition assays (e.g., monkeypox DNA polymerase) are employed, as seen in docking studies where related sulfonamides showed binding scores <−9.0 kcal/mol .

Structure-Activity Relationship (SAR)

Q: How do substituents on the pyrazole ring influence bioactivity, and what steric/electronic factors dominate? A: Methyl groups at the 1- and 5-positions of the pyrazole enhance metabolic stability by reducing oxidative degradation. Electron-withdrawing groups (e.g., CF₃) at the 3-position increase COX-2 affinity via hydrophobic interactions, as demonstrated in celecoxib analogs ( ). Ethyl spacers between the pyrazole and sulfonamide improve conformational flexibility, optimizing target engagement .

Computational Modeling

Q: How is molecular docking utilized to predict target interactions, and what validation steps ensure reliability? A: AutoDock Vina or Glide is used with rigid receptor/flexible ligand settings. The compound’s 3D structure is minimized at the DFT/B3LYP/6-31G* level. Docking grids centered on active sites (e.g., COX-2’s hydrophobic channel) validate poses via RMSD clustering (<2.0 Å). highlights scoring functions (e.g., ΔG <−8.5 kcal/mol) and MM-GBSA binding energy calculations to prioritize hits .

Hydrogen Bonding Networks

Q: How do hydrogen bonds dictate crystal packing, and what graph-set notations describe these patterns? A: Graph-set analysis (Etter’s method) identifies motifs like D(2) (two-membered rings) or R₂²(8) (eight-membered rings). In , N–H···O bonds (2.02 Å) form chains along the b-axis, while C–H···π interactions stabilize layer stacking. Mercury software visualizes these networks, with topology files archived in CIF format .

Metabolite Identification

Q: What analytical strategies identify major metabolites, and how are sulfonamide bioactivation pathways assessed? A: Hepatocyte incubations (human/rat) followed by LC-HRMS (Q-TOF) detect phase I/II metabolites. MS/MS fragmentation (CID at 20–35 eV) differentiates hydroxylation (+16 Da) from glucuronidation (+176 Da). For sulfonamides, CYP3A4-mediated N-dealkylation is a major pathway, with metabolites confirmed via synthetic standards ( ) .

Crystallographic Challenges

Q: What strategies resolve disorder in crystal structures, particularly for flexible side chains? A: Partial occupancy refinement in SHELXL partitions disordered atoms (e.g., methyl groups) into multiple sites. Distance restraints (DFIX, SIMU) maintain geometry. In , the methylsulfanyl group exhibited two orientations (60:40 ratio), resolved via iterative difference Fourier maps .

Pharmacokinetic Optimization

Q: Which in vivo models assess metabolic stability, and how are plasma half-lives modulated? A: Rat pharmacokinetic studies (IV/PO dosing) measure t₁/₂ via LC-MS/MS. Microsomal stability assays (e.g., human liver microsomes + NADPH) identify metabolic soft spots. Introducing deuterium at labile C–H positions (deuterium isotope effect) can extend t₁/₂, as seen in COX-2 inhibitor optimization .

Comparative Bioactivity

Q: How does this compound’s inhibitory profile compare to clinical analogs like celecoxib? A: Celecoxib (COX-2 IC₅₀ = 40 nM) serves as a benchmark. For N-(2-(1,5-dimethylpyrazol-3-yl)ethyl)methanesulfonamide, preliminary data suggest weaker COX-2 affinity (IC₅₀ ~150 nM) but improved solubility (>2 mg/mL in PBS) due to the ethyl spacer. Cross-screening against off-target kinases (e.g., JAK2) ensures selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.